molecular formula C18H14 B12804796 1,2-Dimethylpyrene CAS No. 74869-48-0

1,2-Dimethylpyrene

Cat. No.: B12804796
CAS No.: 74869-48-0
M. Wt: 230.3 g/mol
InChI Key: UOUUKBKHBOFSJV-UHFFFAOYSA-N
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Description

1,2-Dimethylpyrene is an organic compound with the chemical formula C18H14. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is derived from pyrene. The compound features two methyl groups attached to adjacent carbon atoms in the pyrene structure. Pyrene itself is a fused aromatic hydrocarbon consisting of four benzene rings arranged in a linear fashion.

Preparation Methods

Synthetic Routes: 1,2-Dimethylpyrene can be synthesized through an efficient procedure that introduces methyl groups into the A-ring of pyrene. The starting material for this synthesis is 1H-phenalene . The specific synthetic route involves selective methylation of pyrene at the desired positions.

Reaction Conditions: The reaction conditions for the methylation process may vary, but typically involve the use of methylating agents (such as diazomethane or methyl iodide) and appropriate solvents. The reaction is carried out under controlled temperature and pressure conditions.

Industrial Production Methods: While this compound is not commonly produced on an industrial scale, its synthesis can be adapted for larger-scale applications if needed.

Chemical Reactions Analysis

1,2-Dimethylpyrene can undergo various chemical reactions, including:

    Oxidation: It can react with oxidizing agents to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Substituents can be introduced at different positions on the pyrene ring. Common reagents used in these reactions include strong acids, bases, and transition metal catalysts.

Major products formed from these reactions include methylated pyrene derivatives with different substitution patterns.

Scientific Research Applications

1,2-Dimethylpyrene finds applications in several scientific fields:

    Chemistry: It serves as a model compound for studying PAH reactivity and aromatic substitution reactions.

    Biology: Researchers use it to investigate the effects of PAH exposure on living organisms.

    Medicine: Its potential role in carcinogenesis and toxicity is studied.

    Industry: While not widely used, it may find applications in materials science or organic electronics.

Mechanism of Action

The exact mechanism by which 1,2-Dimethylpyrene exerts its effects depends on the specific context (e.g., biological or chemical). It likely involves interactions with cellular components, such as DNA, proteins, or enzymes. Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

1,2-Dimethylpyrene is unique due to its specific methyl substitution pattern. Similar compounds include other methylated pyrene derivatives (e.g., 1,3-dimethylpyrene) and related PAHs.

Remember that this compound’s significance lies in its role as a versatile research tool and its potential impact across various scientific disciplines.

Properties

CAS No.

74869-48-0

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

1,2-dimethylpyrene

InChI

InChI=1S/C18H14/c1-11-10-15-7-6-13-4-3-5-14-8-9-16(12(11)2)18(15)17(13)14/h3-10H,1-2H3

InChI Key

UOUUKBKHBOFSJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1C)C=CC4=CC=CC(=C43)C=C2

Origin of Product

United States

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